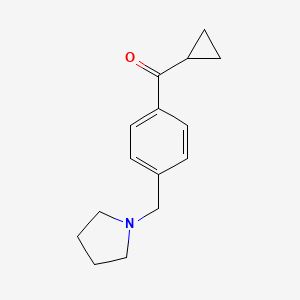![molecular formula C18H26N2O3 B1325624 Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate CAS No. 898763-57-0](/img/structure/B1325624.png)
Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate is C₁₈H₂₆N₂O₃ . The exact mass is 318.19434270 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 318.4 g/mol, a topological polar surface area of 49.8 Ų, and a complexity of 392 . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 8 rotatable bonds .Scientific Research Applications
Hydrogenation Processes
Hydrogenation studies of ethyl esters related to Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate have been explored, highlighting the conversion of ethyl 4-R-2,4-dioxobutyrates into ethyl 4-R-2-hydroxy-4-oxobutyrates using palladium black, with notable yields for phenyl derivatives (Slavinska et al., 2006).
Antimicrobial Activity
Research on derivatives, such as ethyl 2-substituted phenyl hydrazono-3-oxobutyrate, has demonstrated antimicrobial activity against various bacteria and fungi, suggesting potential applications in combating microbial infections (Patel et al., 2011).
Asymmetric Synthesis
The enzyme-catalyzed asymmetric synthesis of optically active ethyl 4-phenyl-4-hydroxybutyrate from ethyl 4-phenyl-4-oxobutyrate has been achieved using microbial cells, offering routes to pharmaceutical intermediates and chiral building blocks (Xia et al., 2013).
Biosynthesis in Wine
Studies on ethyl 4-oxobutyrate in wine have elucidated its conversion into various compounds under the influence of S. fermentati, providing insights into the biosynthetic pathways in sherry wines (Fagan et al., 1981).
pH Profile Design
Research on the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate has led to the development of optimal pH profiles, enhancing reaction yield and product purity, and showcasing the importance of controlled conditions in bioreductive processes (Chen et al., 2002).
Mechanism of Action
As a selective antagonist of metabotropic glutamate receptor 5 (mGluR5), Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate likely works by blocking the action of glutamate on mGluR5, thereby modulating the activity of the glutamatergic system.
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-23-18(22)9-8-17(21)16-6-4-15(5-7-16)14-20-12-10-19(2)11-13-20/h4-7H,3,8-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHCDIZODDPFQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643005 |
Source


|
| Record name | Ethyl 4-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898763-57-0 |
Source


|
| Record name | Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate](/img/structure/B1325551.png)
![Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate](/img/structure/B1325552.png)







